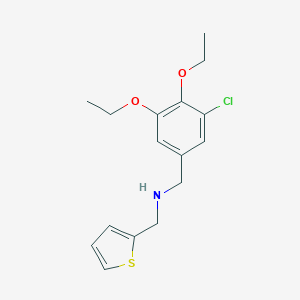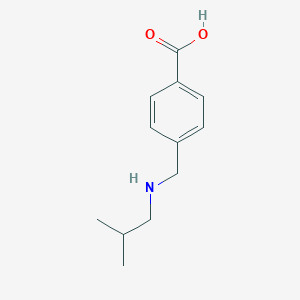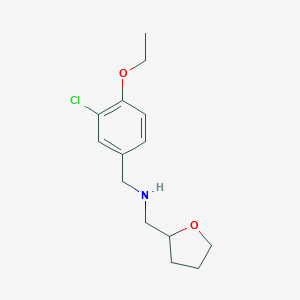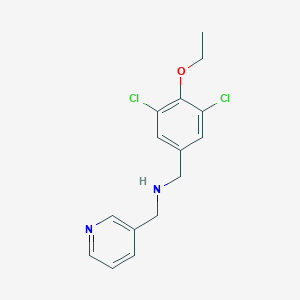
N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine, also known as CTM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzylamines and has been found to exhibit promising effects in various studies.
Wirkmechanismus
The mechanism of action of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine is not fully understood. However, it has been suggested that N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine may inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine may also inhibit the activity of enzymes involved in cell proliferation.
Biochemical and Physiological Effects
Studies have shown that N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine may have a positive effect on the immune system by increasing the production of cytokines, which are proteins that play a key role in immune response. Additionally, N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine has been found to exhibit antioxidant properties, which may help protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine in lab experiments is its low toxicity, which makes it a safer alternative to other compounds. However, one limitation is its limited solubility in water, which may make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine. One area of interest is its potential as a therapeutic agent for cancer treatment. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine and its potential effects on the immune system. Finally, research on the development of more effective methods for administering N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine may also be beneficial.
Synthesemethoden
The synthesis of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine involves the reaction of 3-chloro-4,5-diethoxybenzaldehyde and 2-thienylmethylamine in the presence of a reducing agent such as sodium borohydride. This reaction results in the formation of N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine as a white powder.
Wissenschaftliche Forschungsanwendungen
N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine has been extensively studied for its potential therapeutic properties. In vitro studies have shown that N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine has inhibitory effects on the growth of cancer cells, specifically breast cancer cells. Additionally, N-(3-chloro-4,5-diethoxybenzyl)-N-(2-thienylmethyl)amine has been found to exhibit antifungal and antibacterial properties.
Eigenschaften
Molekularformel |
C16H20ClNO2S |
|---|---|
Molekulargewicht |
325.9 g/mol |
IUPAC-Name |
N-[(3-chloro-4,5-diethoxyphenyl)methyl]-1-thiophen-2-ylmethanamine |
InChI |
InChI=1S/C16H20ClNO2S/c1-3-19-15-9-12(8-14(17)16(15)20-4-2)10-18-11-13-6-5-7-21-13/h5-9,18H,3-4,10-11H2,1-2H3 |
InChI-Schlüssel |
AWHWPSKYLWKFMQ-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Cl)OCC |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)CNCC2=CC=CS2)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[(2-Hydroxy-2-phenylethyl)amino]methyl}benzoic acid](/img/structure/B275512.png)
![2-({[2-(4-Methoxyphenyl)ethyl]amino}methyl)benzoic acid](/img/structure/B275515.png)
![4-{2-[(3-Chloro-4-ethoxybenzyl)amino]ethyl}benzenesulfonamide](/img/structure/B275516.png)



![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275524.png)
![2-{[4-(Benzyloxy)-3-bromobenzyl]amino}-2-methylpropan-1-ol](/img/structure/B275525.png)
![2-[(3-Bromo-4-ethoxyphenyl)methylamino]-2-methylpropan-1-ol](/img/structure/B275526.png)
![2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}ethanol](/img/structure/B275528.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]ethanol](/img/structure/B275529.png)
![4-[(Tert-butylamino)methyl]benzoic acid](/img/structure/B275531.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275533.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-3-(1H-imidazol-1-yl)propan-1-amine](/img/structure/B275534.png)